Samarium is a rare-earth metal with the chemical symbol Sm and atomic number 62. It belongs to the lanthanide series of the periodic table and was discovered in 1879 by French chemist Paul-Émile Lecoq de Boisbaudran. Samarium is a moderately soft, silvery-white metal that exhibits a unique set of properties, including moderate stability in air, where it slowly oxidizes to form samarium oxide. The metal is electropositive and has two common oxidation states: +2 and +3, with samarium(III) being the more stable and prevalent form in its compounds. Samarium is found in various minerals, primarily bastnasite and monazite, and is used in numerous applications ranging from magnets to nuclear reactors .
Samarium is considered moderately toxic. Inhalation of dust can irritate the lungs. While bulk Samarium is relatively stable, the finely divided form can ignite spontaneously in air at temperatures exceeding 150 °C (302 °F) []. Proper handling procedures and safety equipment are crucial when working with Samarium.
These reactions illustrate samarium's ability to form various compounds through its interactions with water, acids, oxygen, and halogens
Samarium can be synthesized through several methods: These methods allow for the production of high-purity samarium suitable for industrial and research purposes
Samarium has a wide range of applications due to its unique properties: Studies on the interactions of samarium with other compounds reveal its potential as a reducing agent and catalyst. For instance, samarium(II) iodide is frequently used in organic synthesis as a coupling agent. Furthermore, research indicates that samarium compounds can effectively dechlorinate environmental pollutants such as polychlorinated biphenyls. These interactions highlight samarium's versatility in both Samarium shares similarities with other rare-earth elements but possesses unique characteristics that distinguish it. Here are some comparable compounds: Samarium's ability to exist in multiple oxidation states (+2 and +3), along with its specific reactivity patterns, sets it apart from these similar compounds
Samarium, designated by the chemical symbol Sm, is a lanthanide element with atomic number 62 and an atomic mass of 150.36 atomic mass units [2] [6]. The element exhibits a distinctive electronic configuration of [Xe] 4f⁶ 6s², placing it within the f-block of the periodic table [2] [6]. This configuration represents a partially filled 4f subshell containing six electrons, which is responsible for many of samarium's unique physical and chemical properties [3]. The electron distribution follows the arrangement of 2, 8, 18, 24, 8, 2 across the various electron shells [35]. The presence of unpaired electrons in the 4f orbital contributes significantly to the magnetic and optical characteristics of the element [9]. Samarium demonstrates multiple oxidation states, including 0, +1, +2, and +3, with the trivalent state being the most stable and commonly observed [35]. The ionization energies of samarium reveal a progressive increase with successive electron removal, with the first ionization energy of 544.5 kilojoules per mole being relatively moderate for a lanthanide element [6]. The electronegativity value of 1.17 on the Pauling scale indicates a moderately electropositive character [6] [35]. Samarium exhibits remarkable structural polymorphism, displaying multiple crystalline phases under varying temperature and pressure conditions [1] [4]. At ambient conditions, samarium adopts a rhombohedral crystal structure designated as the alpha phase, belonging to space group R-3m with space group number 166 [1] [4]. The lattice parameters for this structure are a = 362.1 picometers, b = 362.1 picometers, and c = 2625 picometers, with angles α = 90.000°, β = 90.000°, and γ = 120.000° [4]. Upon heating to 731°C, samarium undergoes a structural transformation to a hexagonal close-packed arrangement, designated as the beta phase [1]. This hexagonal structure belongs to space group P6₃/mmc with lattice parameters a = 362 picometers and c = 1168 picometers [1]. Further heating to 922°C induces another phase transition to a body-centered cubic structure known as the gamma phase [1]. Under specific conditions of elevated temperature (300°C) combined with high pressure (40 kilobar), samarium can form a double hexagonal close-packed structure [1] [11]. This phase demonstrates the material's sensitivity to both thermal and mechanical stress conditions [11]. At extremely high pressures exceeding 12 gigapascals, samarium transforms into a face-centered cubic structure, while pressures around 900 kilobar induce formation of a tetragonal phase [1]. Thin films of samarium prepared through vapor deposition may contain hexagonal close-packed or double hexagonal close-packed phases under ambient conditions, indicating the metastable nature of these structures [1]. The polymorphic behavior of samarium follows a general sequence observed in trivalent rare earth metals: hexagonal close-packed yields samarium-type yields double hexagonal close-packed yields face-centered cubic [11]. Samarium demonstrates distinctive thermal characteristics that reflect its metallic nature and electronic structure [6] [25] [33]. The element has a melting point of 1072°C and a boiling point of 1794°C, making it the third most volatile lanthanide after ytterbium and europium [1] [33]. This relatively high volatility compared to other lanthanides facilitates its separation from mineral ores during processing [1]. The heat of fusion for samarium is 8.63 kilojoules per mole, while the heat of vaporization is significantly higher at 166.4 kilojoules per mole [25] [35]. The specific heat capacity is 0.196 joules per gram per kelvin, corresponding to a molar heat capacity of 29.54 joules per mole per kelvin [25] [35]. These values indicate moderate energy requirements for phase transitions compared to other metallic elements [25]. The thermal conductivity of samarium is 13.3 watts per meter per kelvin, which is relatively low compared to typical metallic conductors [35]. This reduced thermal conductivity is attributed to the presence of localized 4f electrons that do not contribute significantly to heat transport [14]. The linear thermal expansion coefficient is 12.7 × 10⁻⁶ per kelvin, indicating moderate dimensional changes with temperature variation [1] [34]. Samarium exhibits thermal stability challenges in oxidizing environments [1]. At room temperature, the metal slowly oxidizes in air, and spontaneous ignition occurs at 150°C [1]. Even when stored under mineral oil, samarium gradually develops a grayish-yellow oxide-hydroxide layer on its surface [1]. To preserve the metallic appearance, samples must be sealed under inert gases such as argon [1]. The Néel temperature of samarium is 106 kelvin, marking the transition from antiferromagnetic to paramagnetic behavior [6] [14]. This temperature represents a critical point in the magnetic ordering of the material and influences its electrical and thermal transport properties [14] [15]. Samarium exhibits complex magnetic behavior that varies significantly with temperature and structural phase [1] [9] [14]. At room temperature, both metallic samarium and its sesquioxide are paramagnetic, displaying relatively weak magnetic moments below 2 Bohr magnetons [1] [9]. This value represents the third-lowest effective magnetic moment among the lanthanides and their oxides, following lanthanum and lutetium [1]. The magnetic ordering of samarium undergoes a distinct transformation upon cooling to 14.8 kelvin, where the metal transitions to an antiferromagnetic state [1] [15]. This antiferromagnetic ordering involves the alignment of magnetic moments in opposing directions, resulting in zero net magnetization [15]. At higher temperatures around 106 kelvin, corresponding to the Néel temperature, samarium exhibits an order-disorder magnetic transformation [14]. Under high pressure conditions, samarium's magnetic properties undergo remarkable changes [11] [15]. The pressure-induced structural transformation to the double hexagonal close-packed phase around 40 kilobar results in ferromagnetic behavior, with the Néel temperature increasing from 14.8 kelvin to 27 kelvin [11]. This enhancement demonstrates the strong coupling between structural and magnetic properties in samarium [11] [15]. At extremely high pressures exceeding 20 gigapascals, samarium enters a distorted face-centered cubic structure where ferromagnetic moments become significantly suppressed [15]. In this regime, diamagnetic signals have been observed, suggesting the possibility of superconducting behavior [15]. The magnetic moment disorder electrical resistivity of samarium has been determined to be 39.0±0.5 microohm centimeters, which aligns well with theoretical predictions for 4f electron systems [14]. In samarium compounds, the magnetic behavior often reflects the intermediate valence nature of the samarium ion [9]. For instance, in SmMn₂Ge₂, samarium maintains a trivalent state with fairly pure J = 5/2 character, resulting in a magnetic moment of approximately 0.65 Bohr magnetons [9]. This compound demonstrates ordered magnetic moments across multiple temperature ranges, spanning different magnetic phases [9]. The magnetic properties of samarium are significantly influenced by its electronic configuration, particularly the partially filled 4f subshell [37]. The presence of five localized 4f electrons creates a narrow f-band near the Fermi level, leading to intermediate valence behavior in many samarium compounds [37]. This electronic structure contributes to the unique magnetic characteristics observed in samarium-based materials [37]. Samarium exhibits distinctive spectroscopic properties that arise from its partially filled 4f electron configuration [12] [17] [19]. The 4f electrons are responsible for characteristic absorption and emission features in various spectral regions, making samarium valuable for optical applications [12] [16]. The element demonstrates strong absorption lines in the ultraviolet, visible, and near-infrared regions due to intra-4f electronic transitions [17] [23]. X-ray absorption fine structure spectroscopy reveals important information about samarium's local electronic environment [21]. At the L₃ edge, samarium displays resolved pre-edge peaks corresponding to quadrupole-allowed 2p → 4f transitions [19]. These spectroscopic features have been successfully reproduced using time-dependent density functional theory calculations, confirming the theoretical understanding of samarium's electronic structure [19]. The optical properties of samarium are characterized by significant changes in the refractive index when incorporated into various host materials [16]. Samarium ions possess large electric dipole moments, making them exceptionally effective at modifying the optical properties of glass matrices [16]. In silica borotellurite glasses, samarium doping results in optical bandgap variations and changes in Urbach energy [18]. In luminescence studies, samarium demonstrates characteristic emission transitions, particularly the 4G₅/₂ → 6H series [12]. The luminescence decay patterns exhibit double exponential behavior at higher samarium concentrations, which has been explained using the Inokuti-Hirayama model for energy transfer mechanisms [12]. The energy transmission between samarium ions occurs primarily through dipole-dipole interactions [12]. Absorption spectroscopy of samarium compounds reveals multiple energy levels above the ground state [23]. Historical studies have established excited lower levels situated at 145, 160, 204, 217, and approximately 300 wavenumbers above the basic level [23]. These energy levels demonstrate the complex electronic structure of samarium and provide insights into its photophysical properties [23]. The spectroscopic characteristics of samarium are also evident in its compounds with various ligands [19]. Fluorescence-detected X-ray absorption spectroscopy of samarium halide complexes shows distinct spectral features that can be correlated with the local coordination environment [19]. The spectral analysis provides valuable information about the oxidation state and bonding characteristics of samarium in different chemical environments [19]. Samarium-doped materials often exhibit enhanced optical properties compared to undoped systems [22]. In the ultraviolet-visible region, samarium compounds can provide effective shielding properties, with some formulations achieving minimum average transmittance values as low as 8.90% in the 360-450 nanometer range [22]. The bandgap values of samarium-containing compounds can be tuned through composition control, with values as low as 2.76 electron volts reported [22]. Samarium demonstrates metallic electrical conductivity with distinctive temperature-dependent behavior [6] [14] [38]. At room temperature (25°C), the electrical resistivity is approximately 0.94 microohm meters, corresponding to an electrical conductivity of 1.06×10⁶ siemens per meter [35]. This conductivity places samarium among the moderately conductive metals, though significantly lower than excellent conductors such as copper or silver [38]. The electrical resistivity of samarium shows characteristic anomalies at specific temperatures that correlate with magnetic phase transitions [14] [38]. At 14±1 kelvin, an anomaly occurs due to the antiferromagnetic ordering transition, while another anomaly appears at 106±1 kelvin corresponding to the antiferromagnetic to paramagnetic transition [14]. These features demonstrate the strong coupling between magnetic and electrical properties in samarium [14] [38]. The thermal conductivity of samarium is 13.3 watts per meter per kelvin, which is relatively low for a metallic element [35]. Analysis of the Lorenz function reveals that the thermal conductivity is larger than expected for pure electronic conduction, indicating significant contributions from phonon and possibly magnon thermal transport mechanisms [14]. This behavior is characteristic of rare earth metals where localized 4f electrons do not contribute effectively to thermal transport [14]. The electrical resistivity behavior of samarium can be understood in terms of different scattering mechanisms [14] [38]. The magnetic moment disorder electrical resistivity has been determined to be 39.0±0.5 microohm centimeters, which agrees well with theoretical expectations for 4f electron systems [14]. This component arises from the scattering of conduction electrons by the magnetic moments associated with the 4f electrons [14]. Temperature-dependent studies reveal that samarium exhibits a positive temperature coefficient of electrical resistivity, typical of metallic behavior [38]. The resistivity increases with temperature due to enhanced phonon scattering of the conduction electrons [38]. However, the presence of magnetic ordering transitions creates deviations from simple metallic behavior at specific temperature ranges [14] [38]. In samarium compounds, the electrical conductivity can be significantly modified through doping and structural changes [13] [39]. For instance, in samarium-doped ceria systems, electrical conductivity relaxation studies have revealed important information about oxygen transport properties [13]. The electronic conductivity in such systems can range from 10⁻⁴ to 10⁻³ siemens per meter, depending on the doping concentration and operating conditions [39]. The thermal transport properties of samarium are influenced by its complex magnetic structure [14]. Below the magnetic ordering temperatures, both electrical and thermal conductivities show characteristic modifications due to the reduction in magnetic scattering [14]. The thermal conductivity exhibits contributions from multiple sources, including electronic conduction, phonon transport, and magnetic excitations [14]. Flammable Compound Key Characteristics Uniqueness of Samarium Neodymium Strong magnetic properties; used in magnets Higher stability at elevated temperatures Europium Notable for luminescent properties More stable oxidation states Cerium Used as a catalyst; exhibits redox properties Unique ability to exist in both +2 and +3 states Gadolinium Magnetic properties; used in MRI contrast agents Less reactive than samarium Property Value Atomic Number 62 [2] Atomic Mass (u) 150.36 [2] Electronic Configuration [Xe] 4f⁶ 6s² [2] Electron Shells 2, 8, 18, 24, 8, 2 [35] Valence Electrons 8 [35] Ionization Energy 1st (kilojoules per mole) 544.5 [6] Ionization Energy 2nd (kilojoules per mole) 1070 [6] Ionization Energy 3rd (kilojoules per mole) 2260 [6] Ionization Energy 4th (kilojoules per mole) 3990 [6] Electronegativity (Pauling) 1.17 [6] Electron Affinity (kilojoules per mole) 50 [6] Atomic Radius (picometers) 180 [35] Covalent Radius (picometers) 198±8 [35] Crystal Structure and Polymorphism
Phase Space Group Lattice Parameters Transition Temperature (°C) Density (grams per cubic centimeter) Alpha (rhombohedral) R-3m (166) [4] a = 362.1 pm, c = 2625 pm [4] Room temperature [1] 7.52 [1] Beta (hexagonal) P6₃/mmc (194) [1] a = 362 pm, c = 1168 pm [1] 731 [1] 7.54 [1] Gamma (body-centered cubic) I4/mmm (139) [1] a = 240.2 pm, c = 423.1 pm [1] 922 [1] 20.46 [1] DHCP (double hexagonal) P6₃/mmc [1] a = 362 pm, c = 1168 pm [1] 300 (+ 40 kilobar) [1] 7.54 [1] Face-centered cubic Fm3m [1] a = 494.3 pm [1] 12 gigapascals [1] 9.15 [1] Tetragonal (high pressure) I4/mmm [1] a = 240.2 pm, c = 423.1 pm [1] 900 kilobar [1] 20.46 [1] Thermal Properties and Stability
Property Value Melting Point (°C) 1072 [33] Boiling Point (°C) 1794 [33] Heat of Fusion (kilojoules per mole) 8.63 [25] Heat of Vaporization (kilojoules per mole) 166.4 [25] Specific Heat Capacity (joules per gram per kelvin) 0.196 [25] Molar Heat Capacity (joules per mole per kelvin) 29.54 [35] Thermal Conductivity (watts per meter per kelvin) 13.3 [35] Thermal Expansion Coefficient (×10⁻⁶ per kelvin) 12.7 [1] Curie Temperature (°C) Not applicable (antiferromagnetic) [32] Néel Temperature (K) 106 [6] Magnetic Properties and Ordering
Property Value Magnetic Moment (Bohr magnetons) 0.65 (in compounds) [9] Magnetic Ordering at Room Temperature Paramagnetic [1] Antiferromagnetic Transition Temperature (K) 14.8 [1] Magnetic Moment Disorder Resistivity (microohm centimeters) 39.0±0.5 [14] Effective Magnetic Moment (Bohr magnetons) <2 [1] Magnetic Susceptibility Type Paramagnetic [1] Néel Temperature (K) 106 [14] Spectroscopic Characteristics
Spectroscopic Property Characteristics UV-Visible Absorption Strong intra-4f transitions [17] X-ray Absorption L₃ Edge Resolved pre-edge quadrupole peaks [19] Refractive Index Modification Large electric dipole moment effects [16] Optical Bandgap (in glasses) Variable with concentration [18] Emission Spectra 4G₅/₂ → 6H transitions [12] Luminescence Decay Double exponential behavior [12] Electrical and Thermal Conductivity
Property Value Electrical Resistivity at 25°C (microohm meters) 0.94 [35] Electrical Conductivity (siemens per meter) 1.06×10⁶ [35] Resistivity at 300K (microohm centimeters) 94 [38] Magnetic Moment Disorder Resistivity (microohm centimeters) 39.0±0.5 [14] Temperature Coefficient Positive [38] Thermal Conductivity (watts per meter per kelvin) 13.3 [35] Electronic Thermal Conductivity Component Moderate [14] Phonon Thermal Conductivity Component Significant [14]
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GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 5 of 241 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 236 of 241 companies with hazard statement code(s):;
H228 (96.19%): Flammable solid [Danger Flammable solids];
H261 (96.61%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
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General Manufacturing Information
Samarium is a rare earth element that is extracted from natural ore materials such as mineral monazite and bastnasite. As such, the use of this material may require a radioactive materials license. It is recommended that you contact your state radiation protection program for guidance in this matter. Specifically, the samarium powder may be associated with sufficient concentrations of source material (e.g., uranium and thorium) that can result in having a licensable radioactive quantity.
While misch metal containing about 1% of samarium metal has long been used, samarium has not been isolated in relatively pure form until recently
Samarium forms chalcogenides which may exhibit a wide range of structural, electrical, and magnetic properties
Discovered along with europium in 1901 by de Marcay from the samarium fraction of didymium
For more General Manufacturing Information (Complete) data for Samarium, Elemental (6 total), please visit the HSDB record page.
Storage Conditions
Suitable: Keep tightly closed. Special requirements: Air and moisture sensitive. Store under inert gas. /Samarium, Chip/
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